molecular formula C12H19N3O B1216942 Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl-

Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl-

Cat. No. B1216942
M. Wt: 221.3 g/mol
InChI Key: MEYPAYJYAZKERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl-, also known as Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl-, is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methanimidamide, N'-(1,6-dihydro-6-oxo-2-pyridinyl)-N,N-dipropyl-

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

IUPAC Name

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide

InChI

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)

InChI Key

MEYPAYJYAZKERR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C=NC1=CC=CC(=O)N1

synonyms

CGP 28014
CGP-28014
N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.8 g (10 mmol) of N-(2-pyridon-6-yl)-N'-propylformamidine and N-(2-hydroxy-6-pyridyl)-N'-propylformamidine, 1.9 g (11 mmol) of propyl iodide and 1.5 g (11.mmol) of potassium carbonate are stirred at 80° for 24 hours in 30 ml of absolute ethanol. The reaction mixture is then filtered and concentrated by evaporation The residue is taken up in methylene chloride, washed with water and then dried over Na2SO4 and concentrated by evaporation. The resulting crude product is purified chromatographically. Crystallisation from methylene chloride/ether yields N-(2-pyridon-6-yl)-N',N'-di-n-propylformamidine and N-(2-hydroxy-6-pyridyl)-N',N'-di-n-propylformamidine having a melting point of 102°-104°.
[Compound]
Name
N-(2-pyridon-6-yl)-N'-propylformamidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-(2-hydroxy-6-pyridyl)-N'-propylformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.3 g (76 mmol) of 6-amino-2-hydroxypyridine and 20 g (114 mmol) of N,N-di-n-propylformamide dimethyl acetal are placed in 70 ml of xylene under argon. .The whole is heated at 100° for 1/2 hour while stirring It is then allowed to cool, is concentrated by evaporation under a water-jet vacuum and the residue is filtered over 10 times the amount of Florisil using methylene chloride. The fractions containing the product are concentrated by evaporation and then crystallised from n-hexane. N-(2-hydroxy-6-pyridyl)-N',N'-di-n-propylformamidine and N-(2-pyridon-6-yl)-N',N'-di-n-propylformamidine having a melting point of 102°-104° are obtained.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

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